1-(2-ethoxyethyl)-5-(thiomorpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
Synthesis Analysis
Benzimidazole derivatives, including those with substitutions similar to the specified compound, are generally synthesized through a variety of methods. One common approach involves the nitro reductive cyclization reaction of nitroanilines with aldehydes, followed by cyclization to form the benzimidazole ring. This method is exemplified in the synthesis of benzimidazoles containing piperazine or morpholine skeletons, which were synthesized starting from morpholin-4-yl-2-nitroaniline with various aldehydes, using sodium hydrosulfite as a reagent (Özil et al., 2018). Such methodologies might also be applicable to the synthesis of the specified compound, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including the specified compound, can be characterized by various spectroscopic methods. Studies often utilize NMR, IR, and mass spectroscopy for structural elucidation. For example, an investigation on the molecular structure and vibrational analysis of a dimethylmorpholine-4-yl-methyl benzimidazole derivative was conducted using Gaussian 09W for quantum chemical calculations and GIAO method for NMR chemical shifts (Medetalibeyoğlu et al., 2019). These techniques could similarly be applied to analyze the molecular structure of 1-(2-ethoxyethyl)-5-(thiomorpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one.
Chemical Reactions and Properties
Benzimidazole derivatives can participate in a variety of chemical reactions, including C–C and C–N bond formation reactions in water, which exemplify their reactivity and functional group transformations (Yadav et al., 2020). These reactions are pivotal for the functionalization and further derivatization of benzimidazole compounds. Similarly, the specified compound could undergo reactions at its functional groups, including the thiomorpholin-4-ylcarbonyl and ethoxyethyl groups, allowing for the synthesis of a wide range of derivatives.
properties
IUPAC Name |
3-(2-ethoxyethyl)-6-(thiomorpholine-4-carbonyl)-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-2-22-8-5-19-14-4-3-12(11-13(14)17-16(19)21)15(20)18-6-9-23-10-7-18/h3-4,11H,2,5-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFHMRYXLQTMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)N3CCSCC3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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